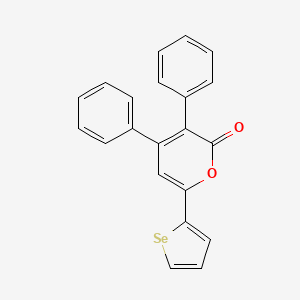![molecular formula C15H16ClFN4O B5413109 (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5413109.png)
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chlorine and methyl groups. The piperazine ring is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions.
For example, the pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. The resulting pyrazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride. The methyl group can be introduced via alkylation using methyl iodide in the presence of a base like potassium carbonate.
The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane. The fluorophenyl group is introduced via nucleophilic aromatic substitution using a fluorobenzene derivative. Finally, the pyrazole and piperazine derivatives are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE: Similar structure but with a methoxyphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O/c1-19-14(11(16)10-18-19)15(22)21-8-6-20(7-9-21)13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCWDPTYRVVTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1H-pyrazol-4-yl)nicotinamide](/img/structure/B5413026.png)
![2-(butylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B5413030.png)
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-4',4',6,6-tetramethyl-](/img/structure/B5413040.png)
![4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5413048.png)

![4-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanenitrile](/img/structure/B5413061.png)
![N-[5-(2-furylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5413065.png)

![N-methyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5413074.png)
![1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5413076.png)
![2-(1,3-benzodioxol-5-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B5413084.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5413090.png)
![2-{[4-(6-piperidin-1-ylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5413116.png)
![2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B5413124.png)
